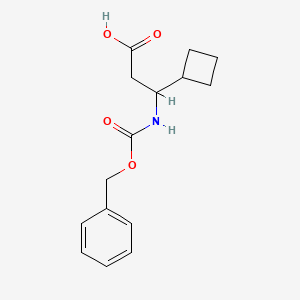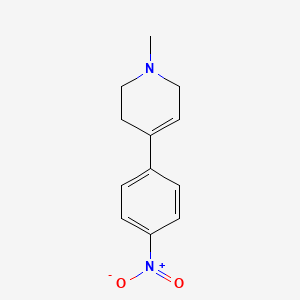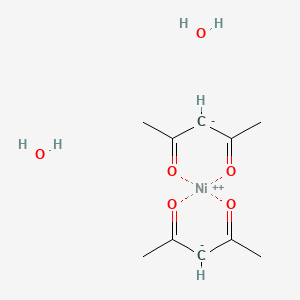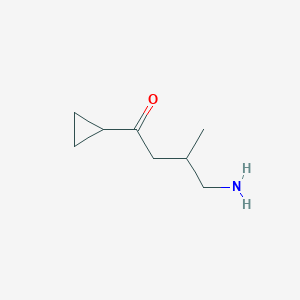
4-Amino-1-cyclopropyl-3-methylbutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-1-cyclopropyl-3-methylbutan-1-one is a chemical compound with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol . This compound is known for its unique structural features, including a cyclopropyl group and an amino group attached to a butanone backbone. It is used in various scientific research applications due to its reactivity and selectivity.
Preparation Methods
The synthesis of 4-Amino-1-cyclopropyl-3-methylbutan-1-one involves several steps, typically starting with the preparation of the cyclopropyl group and its subsequent attachment to the butanone backbone. One common method involves the reaction of cyclopropylamine with a suitable precursor under controlled conditions. Industrial production methods often employ optimized reaction conditions to ensure high yield and purity. Specific details on the synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Chemical Reactions Analysis
4-Amino-1-cyclopropyl-3-methylbutan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The amino group in this compound can participate in substitution reactions with electrophiles, leading to the formation of substituted products .
Scientific Research Applications
4-Amino-1-cyclopropyl-3-methylbutan-1-one is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of 4-Amino-1-cyclopropyl-3-methylbutan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and participate in nucleophilic reactions, while the cyclopropyl group provides steric hindrance and influences the compound’s reactivity. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects .
Comparison with Similar Compounds
4-Amino-1-cyclopropyl-3-methylbutan-1-one can be compared with other similar compounds, such as:
4-Amino-1-cyclopropylbutan-1-one: Lacks the methyl group, which can influence its reactivity and selectivity.
4-Amino-3-methylbutan-1-one: Lacks the cyclopropyl group, affecting its steric properties and interactions.
1-Cyclopropyl-3-methylbutan-1-one:
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
4-amino-1-cyclopropyl-3-methylbutan-1-one |
InChI |
InChI=1S/C8H15NO/c1-6(5-9)4-8(10)7-2-3-7/h6-7H,2-5,9H2,1H3 |
InChI Key |
XEUOONRMNNMEGG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)C1CC1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


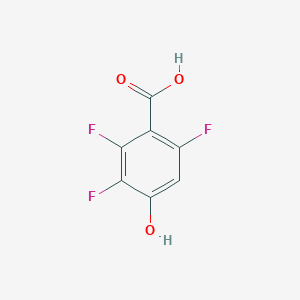
![Benzenamine, N,N-bis[[(trifluoromethyl)sulfonyl]oxy]-](/img/structure/B13154895.png)
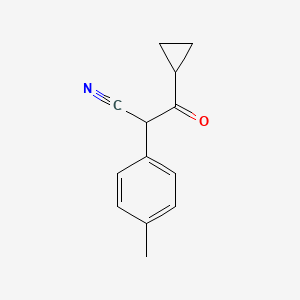
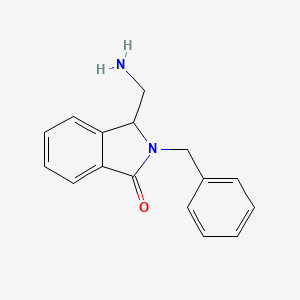

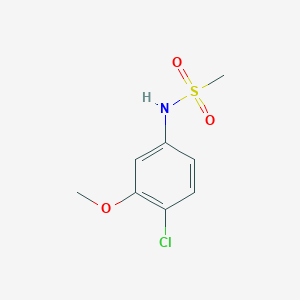
![5-[3-(Hydroxymethyl)-2-methylpyrrolidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13154909.png)
![3-(Trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13154920.png)

